molecular formula C11H10ClN3O6 B11017601 (4-Chloro-3,5-dinitrophenyl)(morpholin-4-yl)methanone

(4-Chloro-3,5-dinitrophenyl)(morpholin-4-yl)methanone

Cat. No.: B11017601
M. Wt: 315.66 g/mol
InChI Key: OHJYIDJEXJGFKC-UHFFFAOYSA-N
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Description

(4-Chloro-3,5-dinitrophenyl)(morpholin-4-yl)methanone is a chemical compound that features a phenyl ring substituted with chlorine and two nitro groups, along with a morpholine ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3,5-dinitrophenyl)(morpholin-4-yl)methanone typically involves the reaction of 4-chloro-3,5-dinitrobenzoyl chloride with morpholine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3,5-dinitrophenyl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Hydrolysis: The methanone group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and morpholine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Reduction: Amino derivatives of the phenyl ring.

    Hydrolysis: Carboxylic acids and morpholine.

Scientific Research Applications

(4-Chloro-3,5-dinitrophenyl)(morpholin-4-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chloro-3,5-dinitrophenyl)(morpholin-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s nitro groups can participate in redox reactions, while the morpholine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-3,5-dinitrophenyl)(piperidin-4-yl)methanone: Similar structure but with a piperidine ring instead of morpholine.

    (4-Chloro-3,5-dinitrophenyl)(pyrrolidin-4-yl)methanone: Contains a pyrrolidine ring instead of morpholine.

    (4-Chloro-3,5-dinitrophenyl)(azepan-4-yl)methanone: Features an azepane ring instead of morpholine.

Uniqueness

The presence of the morpholine ring in (4-Chloro-3,5-dinitrophenyl)(morpholin-4-yl)methanone imparts unique properties such as increased solubility in polar solvents and the ability to form specific interactions with biological targets. This makes it distinct from similar compounds with different ring structures.

Properties

Molecular Formula

C11H10ClN3O6

Molecular Weight

315.66 g/mol

IUPAC Name

(4-chloro-3,5-dinitrophenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C11H10ClN3O6/c12-10-8(14(17)18)5-7(6-9(10)15(19)20)11(16)13-1-3-21-4-2-13/h5-6H,1-4H2

InChI Key

OHJYIDJEXJGFKC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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